molecular formula C7H13F4O4P B12844799 Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester CAS No. 679-36-7

Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester

Cat. No.: B12844799
CAS No.: 679-36-7
M. Wt: 268.14 g/mol
InChI Key: ZCNCEMNGTZGKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester is a chemical compound with the molecular formula C5H11F2O3P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of difluoromethyl and diethyl ester groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester typically involves the reaction of difluorochloromethane with diethyl phosphite. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{ClCF}_2\text{H} + \text{(EtO)}_2\text{P(O)H} \rightarrow \text{(EtO)}_2\text{P(O)CF}_2\text{H} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester involves its interaction with specific molecular targets. For example, as an inhibitor of bacterial phosphotriesterases, it binds to the active site of the enzyme, preventing it from catalyzing its substrate . This inhibition can disrupt bacterial metabolism and growth. The compound’s effects on other enzymes, such as glycerol kinase, involve similar binding interactions that inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester is unique due to its specific difluoromethyl and diethyl ester groups, which confer distinct chemical properties and reactivity. These features make it particularly useful in applications requiring specific inhibition of enzymes and in the synthesis of specialized chemical compounds .

Biological Activity

Phosphonic acid derivatives, particularly those containing difluoromethyl groups, have garnered significant attention in the field of medicinal chemistry due to their unique biological activities. The compound Phosphonic acid, (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)-, diethyl ester is a notable example, demonstrating a range of biological effects that are essential for various applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8_8H12_12F2_2O4_4P
  • Molecular Weight : 238.15 g/mol

This phosphonate ester contains a difluoromethyl group that enhances its lipophilicity and alters its interaction with biological targets. The presence of fluorine atoms often contributes to increased metabolic stability and bioactivity compared to non-fluorinated analogs.

Difluoromethylene phosphonates act as non-hydrolyzable bioisosteres of phosphates, which allows them to effectively inhibit enzymes that utilize phosphate substrates. These compounds compete with natural substrates for enzyme binding sites, leading to inhibition of enzymatic activity. This characteristic is particularly valuable in the design of inhibitors for various biochemical pathways.

Enzyme Inhibition

Research has shown that difluoromethylene phosphonates can inhibit several key enzymes involved in metabolic pathways:

  • Adenosine Triphosphate (ATP) Synthase : Inhibition leads to decreased energy production in cells.
  • Phospholipase A2 : This enzyme is crucial for membrane phospholipid metabolism; inhibition can affect cell signaling and inflammation processes.
  • Cholinesterases : Compounds like these have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter levels.

Antimicrobial Activity

Studies have indicated that phosphonates exhibit antibacterial properties against multi-drug resistant strains. For example, compounds similar to the one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. Notably:

  • Murine Macrophages (RAW264.7) : The compound showed low cytotoxicity even at high concentrations, indicating a favorable safety profile for potential therapeutic applications .
  • Cancer Cell Lines : Some derivatives have been tested for their ability to induce apoptosis in cancer cells, showcasing their potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell TypeEffectReference
Enzyme InhibitionATP SynthaseDecreased ATP production
AntibacterialVarious BacteriaInhibition of growth
CytotoxicityRAW264.7Low toxicity
Apoptosis InductionCancer Cell LinesInduction of apoptosis

Properties

CAS No.

679-36-7

Molecular Formula

C7H13F4O4P

Molecular Weight

268.14 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,1,3,3-tetrafluoropropan-2-ol

InChI

InChI=1S/C7H13F4O4P/c1-3-14-16(13,15-4-2)7(12,5(8)9)6(10)11/h5-6,12H,3-4H2,1-2H3

InChI Key

ZCNCEMNGTZGKLF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(F)F)(C(F)F)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.